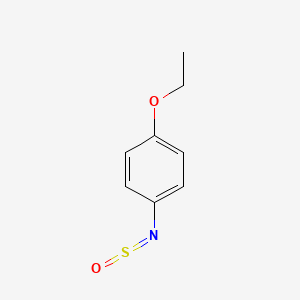

1-Ethoxy-4-(sulfinylamino)benzene

Descripción general

Descripción

1-Ethoxy-4-(sulfinylamino)benzene is a substituted benzene derivative featuring an ethoxy (-OCH₂CH₃) group and a sulfinylamino (-S(O)NH₂) group in the para positions. Its molecular formula is C₈H₉NO₂S, with a molecular weight of 199.23 g/mol. This compound’s structural uniqueness lies in the interplay between these substituents, which may influence its reactivity, solubility, and interactions with biological or catalytic systems.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Ethoxy-4-(sulfinylamino)benzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction, where an ethoxy group is introduced to the benzene ring followed by the addition of a sulfinylamino group. The reaction typically requires a catalyst such as aluminum chloride and is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 1-Ethoxy-4-(sulfinylamino)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are employed under specific conditions.

Major Products Formed:

Oxidation: Sulfonyl derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted benzene derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

1-Ethoxy-4-(sulfinylamino)benzene has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which 1-ethoxy-4-(sulfinylamino)benzene exerts its effects involves interactions with specific molecular targets. The sulfinylamino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. The ethoxy group may also contribute to the compound’s overall reactivity and binding affinity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares 1-Ethoxy-4-(sulfinylamino)benzene with structurally related compounds, highlighting substituent effects on electronic behavior and reactivity:

Experimental Insights from Analogous Systems

- Electron Interactions: Studies on benzene derivatives adsorbed on platinum surfaces (e.g., –10) reveal that substituents like ethoxy or sulfinylamino alter electron-stimulated desorption (ESD) yields. For instance, electron-donating groups (e.g., ethoxy) may increase secondary electron emission, enhancing fragmentation of heavier anions .

- Metal Surface Interactions : Ethoxy-substituted benzenes (e.g., 1-Ethoxy-4-[2-(4-methylphenyl)ethynyl]benzene ) exhibit strong adsorption on metal substrates due to π-orbital interactions, a property relevant to catalysis or sensor design.

Actividad Biológica

1-Ethoxy-4-(sulfinylamino)benzene (CAS No. 26341-92-4) is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an ethoxy group and a sulfinylamino moiety, which are believed to contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 185.25 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and cellular pathways:

- Enzyme Interaction : Studies have shown that this compound can modulate the activity of enzymes involved in oxidative stress response, such as superoxide dismutase (SOD) and catalase. These enzymes play crucial roles in maintaining cellular redox balance and protecting against oxidative damage.

- Cell Signaling Pathways : The compound has been observed to influence key signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is vital for cell proliferation and apoptosis.

This compound exhibits significant biochemical properties that enhance its biological activity:

- Antioxidant Activity : The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress. This activity is critical in preventing cellular damage in various disease states.

- Antimicrobial Properties : Preliminary studies indicate that this compound possesses antimicrobial properties, potentially making it useful in treating infections caused by resistant strains of bacteria.

Case Study 1: Antioxidant Effects

A study conducted on the antioxidant effects of this compound demonstrated that it significantly reduced oxidative stress markers in vitro. The compound was found to lower malondialdehyde (MDA) levels while increasing the activities of antioxidant enzymes like SOD and catalase in treated cells compared to controls .

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of this compound was evaluated against various bacterial strains. Results indicated that the compound exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent against bacterial infections .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, the presence of the ethoxy group may facilitate absorption across biological membranes. Further research is needed to elucidate its metabolism and excretion pathways.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Ethoxy-4-(sulfinylamino)benzene, and what catalysts are typically employed?

The synthesis of this compound involves introducing the sulfinylamino group to a benzene ring substituted with an ethoxy group. A key method utilizes thionyl chloride (SOCl₂) to convert amine precursors into sulfinyl derivatives. For example, 4-amino-1-ethoxybenzene can react with thionyl chloride under controlled conditions to form the sulfinylamino moiety . Palladium catalysts (e.g., Pd/C) are often employed in cross-coupling reactions to attach functional groups to the aromatic ring, ensuring regioselectivity . Reaction optimization includes inert atmospheres (e.g., nitrogen) to prevent oxidation and side reactions .

| Method | Catalyst/Reagent | Conditions | Yield |

|---|---|---|---|

| Sulfinylamination | Thionyl chloride | Reflux, anhydrous conditions | ~60-75% |

| Ethoxylation | NaH or K₂CO₃ | Polar aprotic solvent, 80°C | ~85% |

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- ¹H/¹³C NMR : To confirm the structure, analyze chemical shifts for the ethoxy group (~δ 1.3 ppm for CH₃, δ 3.9 ppm for OCH₂) and sulfinylamino protons (δ 7.2–7.8 ppm for aromatic protons adjacent to sulfinyl) .

- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

- IR Spectroscopy : Identify S=O stretching vibrations (~1050 cm⁻¹) and N–H bending (if present) .

Q. How can researchers optimize reaction yields during the synthesis of derivatives?

Key strategies include:

- Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency for aryl-ethynyl derivatives .

- Temperature Control : Maintain 60–80°C during sulfinylamination to balance reaction rate and byproduct formation .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

Discrepancies in bioactivity (e.g., IC₅₀ values in anticancer assays) may arise from variations in assay conditions (e.g., cell line specificity, incubation time). Researchers should:

- Standardize Assays : Replicate studies using identical cell lines (e.g., A549 lung cancer cells) and protocols .

- Validate Purity : Ensure compound purity (>98%) via HPLC to exclude confounding effects from impurities .

- Control Redox Conditions : Sulfinylamino groups are redox-sensitive; maintain anaerobic conditions during biological testing .

Q. What mechanistic challenges arise when studying the sulfinylamino group’s reactivity under acidic conditions?

The sulfinylamino group (–N–S(O)–) can undergo hydrolysis or tautomerization in acidic environments. Researchers should:

- Monitor Intermediates : Use in-situ NMR or LC-MS to detect transient species like sulfenic acids .

- Adjust pH : Conduct reactions at pH 4–6 to minimize decomposition .

- Computational Modeling : Density Functional Theory (DFT) can predict stability of protonated intermediates .

Q. How does the sulfinylamino group influence electronic properties compared to sulfonamide analogs?

The sulfinylamino group is less electron-withdrawing than sulfonamides due to its intermediate oxidation state. This impacts:

- Aromatic Ring Reactivity : Lower deactivation of the benzene ring, enabling electrophilic substitution at the para position .

- Hydrogen Bonding : Sulfinyl oxygen participates in weaker H-bonds compared to sulfonamide’s sulfonyl group, altering solubility and receptor binding .

| Property | Sulfinylamino | Sulfonamide |

|---|---|---|

| Oxidation State | +4 | +6 |

| Electron Withdrawing | Moderate | Strong |

| H-Bond Acceptor Strength | Medium | High |

Q. Methodological Considerations

Q. What strategies are effective for scaling up synthesis without compromising purity?

- Flow Chemistry : Continuous flow reactors enhance heat/mass transfer, reducing side reactions during sulfinylamination .

- Recrystallization : Use ethanol/water mixtures to purify bulk product .

- In-line Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of reaction progress .

Q. How can computational tools aid in predicting the compound’s reactivity and bioactivity?

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock .

- QSAR Models : Correlate structural descriptors (e.g., Hammett σ values) with anticancer activity .

- DFT Calculations : Optimize transition states for sulfinyl group reactions .

Propiedades

IUPAC Name |

1-ethoxy-4-(sulfinylamino)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c1-2-11-8-5-3-7(4-6-8)9-12-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVQJJGXTXYTYFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N=S=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.